molecular formula C8H6N2O2S B13820389 4-Methyl-5-nitro-1,3-benzothiazole

4-Methyl-5-nitro-1,3-benzothiazole

Cat. No.: B13820389
M. Wt: 194.21 g/mol
InChI Key: SJNUPSZBOVAZOR-UHFFFAOYSA-N
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Description

4-Methyl-5-nitro-1,3-benzothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological and pharmaceutical activities. Benzothiazoles are widely used in various fields, including medicinal chemistry, due to their ability to interact with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-nitro-1,3-benzothiazole typically involves the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone, followed by nitration. One common method involves the reaction of 2-aminobenzenethiol with 4-methylbenzaldehyde under acidic conditions to form the intermediate benzothiazole, which is then nitrated using a mixture of nitric acid and sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-nitro-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

    Cyclization: Acidic or basic conditions, depending on the desired product.

Major Products Formed

    Reduction: 4-Methyl-5-amino-1,3-benzothiazole.

    Substitution: Various substituted benzothiazoles depending on the electrophile used.

    Cyclization: Polycyclic benzothiazole derivatives.

Scientific Research Applications

4-Methyl-5-nitro-1,3-benzothiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-5-nitro-1,3-benzothiazole involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzothiazole ring can also interact with DNA and proteins, affecting their function and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound with similar biological activities.

    2-Methylbenzothiazole: A derivative with a methyl group at the 2-position.

    5-Nitrobenzothiazole: A derivative with a nitro group at the 5-position.

Uniqueness

4-Methyl-5-nitro-1,3-benzothiazole is unique due to the presence of both a methyl and a nitro group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a pharmacophore and its ability to interact with biological targets .

Properties

Molecular Formula

C8H6N2O2S

Molecular Weight

194.21 g/mol

IUPAC Name

4-methyl-5-nitro-1,3-benzothiazole

InChI

InChI=1S/C8H6N2O2S/c1-5-6(10(11)12)2-3-7-8(5)9-4-13-7/h2-4H,1H3

InChI Key

SJNUPSZBOVAZOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=CS2)[N+](=O)[O-]

Origin of Product

United States

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